molecular formula C16H22N6O3 B6424524 1-acetyl-N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)piperidine-4-carboxamide CAS No. 2034282-24-9

1-acetyl-N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)piperidine-4-carboxamide

Cat. No. B6424524
CAS RN: 2034282-24-9
M. Wt: 346.38 g/mol
InChI Key: UUQKATIJRXOUHC-UHFFFAOYSA-N
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Description

1-acetyl-N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)piperidine-4-carboxamide is a useful research compound. Its molecular formula is C16H22N6O3 and its molecular weight is 346.38 g/mol. The purity is usually 95%.
The exact mass of the compound 1-acetyl-N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)piperidine-4-carboxamide is 346.17533859 g/mol and the complexity rating of the compound is 483. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-acetyl-N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)piperidine-4-carboxamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-acetyl-N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)piperidine-4-carboxamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Anti-Tubercular Agents

This compound has been used in the design and synthesis of anti-tubercular agents . A series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity against Mycobacterium tuberculosis H37Ra .

Anticancer Agents

The compound has been associated with anticancer activity . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines, which have profound importance in drug design, discovery, and development, has been studied .

Antimicrobial Agents

The compound has been used in the development of antimicrobial agents . The synthetic approaches for the synthesis of triazolothiadiazine and its derivatives have been compiled, along with their diverse pharmacological activities .

Analgesic and Anti-Inflammatory Agents

The compound has been associated with analgesic and anti-inflammatory activity . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines has been studied .

Antioxidant Agents

The compound has been associated with antioxidant activity . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines has been studied .

Antiviral Agents

The compound has been associated with antiviral activity . The structure–activity relationship of biologically important 1,2,4-triazolo [3,4- b ] [1,3,4]thiadiazines has been studied .

Enzyme Inhibitors

The compound has been used in the development of enzyme inhibitors . These include carbonic anhydrase inhibitors, cholinesterase inhibitors, alkaline phosphatase inhibitors, anti-lipase activity, and aromatase inhibitors .

properties

IUPAC Name

1-acetyl-N-[(8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)methyl]piperidine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N6O3/c1-3-25-16-14-20-19-13(22(14)9-6-17-16)10-18-15(24)12-4-7-21(8-5-12)11(2)23/h6,9,12H,3-5,7-8,10H2,1-2H3,(H,18,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUQKATIJRXOUHC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=NC=CN2C1=NN=C2CNC(=O)C3CCN(CC3)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-acetyl-N-({8-ethoxy-[1,2,4]triazolo[4,3-a]pyrazin-3-yl}methyl)piperidine-4-carboxamide

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